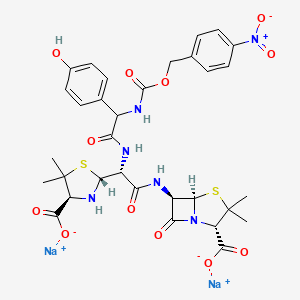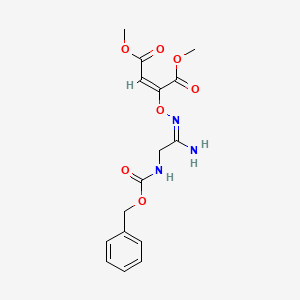
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a maleate ester group and a benzyloxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate typically involves multiple steps. One common method starts with the preparation of the benzyloxycarbonyl-protected amino acid, which is then reacted with maleic anhydride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved may include inhibition of enzyme-substrate complexes or alteration of protein conformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl maleate
- Dimethyl fumarate
- Benzyloxycarbonyl-protected amino acids
Uniqueness
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate is unique due to its combination of a maleate ester group and a benzyloxycarbonyl-protected amino group. This structure provides distinct reactivity and functional properties, making it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C16H19N3O7 |
|---|---|
Molekulargewicht |
365.34 g/mol |
IUPAC-Name |
dimethyl (E)-2-[(E)-[1-amino-2-(phenylmethoxycarbonylamino)ethylidene]amino]oxybut-2-enedioate |
InChI |
InChI=1S/C16H19N3O7/c1-23-14(20)8-12(15(21)24-2)26-19-13(17)9-18-16(22)25-10-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H2,17,19)(H,18,22)/b12-8+ |
InChI-Schlüssel |
AJFNBEBOFXYBTP-XYOKQWHBSA-N |
Isomerische SMILES |
COC(=O)/C=C(\C(=O)OC)/O/N=C(\CNC(=O)OCC1=CC=CC=C1)/N |
Kanonische SMILES |
COC(=O)C=C(C(=O)OC)ON=C(CNC(=O)OCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
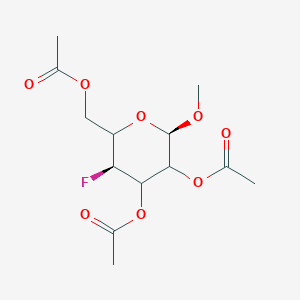
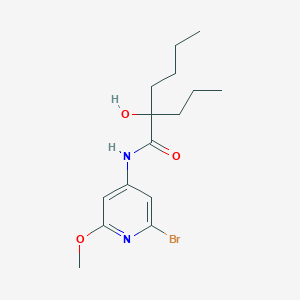
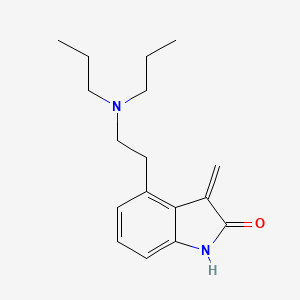
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
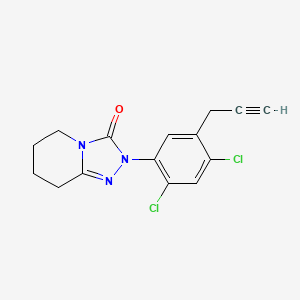
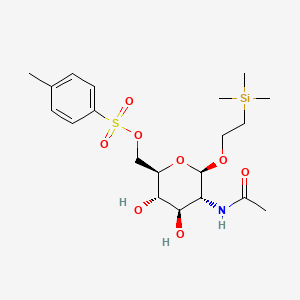
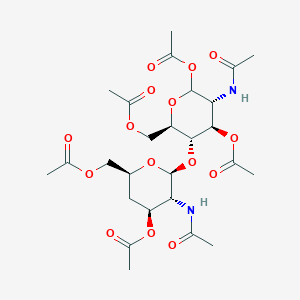
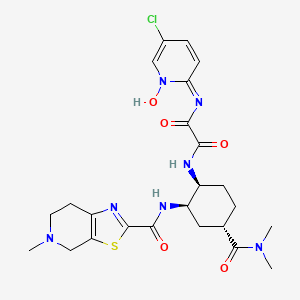
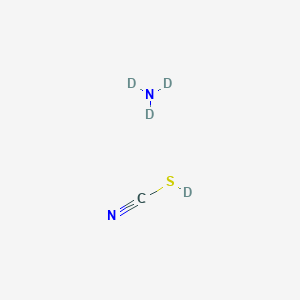
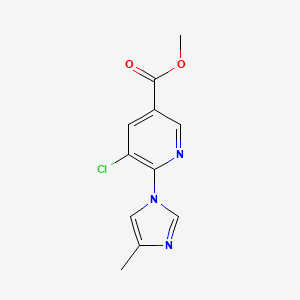
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
